1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one is a compound of significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Preparation Methods
The synthesis of 1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration . This method is commonly used in laboratory settings due to its efficiency and the high yield of the desired product.
In industrial production, the process may be scaled up with optimized reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization from ethanol or ethyl acetate, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can lead to the formation of amines .
Scientific Research Applications
1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one involves the activation of carboxyl groups to form amide bonds with primary amines. This process is facilitated by the formation of an O-acylisourea intermediate, which then reacts with the amine to produce the desired amide bond . This mechanism is crucial in peptide synthesis and other biochemical applications.
Comparison with Similar Compounds
1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one can be compared with other carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). While DCC and DIC are also used for similar purposes, this compound offers advantages such as water solubility and easier removal of byproducts . This makes it a preferred choice in many applications.
Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- Diisopropylcarbodiimide (DIC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
These compounds share similar functionalities but differ in their solubility, reactivity, and ease of use in various chemical processes .
Properties
IUPAC Name |
1-ethyl-5-methyl-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-9-5-4-7(2)6-8(9)10(12-15)11(13)14/h4-6,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYAOIUTGYEIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C(=C1O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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